An In-Depth Technical Guide to the Natural Occurrence and Sources of Angelic Acid Methyl Ester
An In-Depth Technical Guide to the Natural Occurrence and Sources of Angelic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence, sources, and isolation of angelic acid methyl ester and its related angelic acid esters. This document details quantitative data from various plant sources, outlines experimental protocols for extraction and analysis, and presents visualizations of the biosynthetic pathway and experimental workflows.
Natural Occurrence and Sources
Angelic acid and its esters, including the methyl ester, are monocarboxylic unsaturated organic compounds predominantly found in plants of the Apiaceae family. These compounds are known for their characteristic pungent, ethereal aroma and are components of various essential oils.
Primary Natural Sources:
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Angelica archangelica (Garden Angelica): The roots of Angelica archangelica are a significant source of angelic acid, with concentrations of the free acid being approximately 0.3%.[1] While the presence of methyl angelate is expected as a volatile component, quantitative data for the ester is less specific than for the free acid. The plant has a long history of use in traditional medicine and as a flavoring agent.[2][3][4]
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Anthemis nobilis (Roman Chamomile): The essential oil of Roman chamomile flowers is a rich source of various angelic acid esters.[5] These esters are major contributors to the oil's characteristic aroma and are considered active components.[5][6] Isobutyl angelate, 2-methylbutyl angelate, and isoamyl angelate are often the most abundant angelate esters found in Roman chamomile oil.[7]
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Peucedanum ostruthium (Masterwort): This plant, also a member of the Apiaceae family, is another known source of angelic acid and its derivatives.[5] It has been traditionally used in European folk medicine.
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Ferula Species: Various species within the Ferula genus, another member of the Apiaceae family, have been reported to contain angelic acid and its esters as part of their essential oil composition.
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Other Sources: Angelic acid and its esters have also been identified in other plants such as Levisticum officinale (lovage) and Schoenocaulon officinale (sabadilla).[8]
Quantitative Data
The concentration and composition of angelic acid and its esters can vary significantly based on the plant species, geographical location, harvesting time, and the specific part of the plant used. The following table summarizes available quantitative data for angelic acid and its esters in various natural sources.
| Plant Species | Plant Part | Compound | Concentration / Percentage | Reference |
| Angelica archangelica | Roots | Angelic Acid | ~ 0.3% | [1] |
| Anthemis nobilis (Roman Chamomile) | Flowers | Isobutyl angelate | 21.6% - 44.84% | [5][7][9] |
| Anthemis nobilis (Roman Chamomile) | Flowers | 2-Methylbutyl angelate | 14.4% - 18.71% | [5][9] |
| Anthemis nobilis (Roman Chamomile) | Flowers | Methylallyl angelate | 9.1% - 11.85% | [5][9] |
| Anthemis nobilis (Roman Chamomile) | Flowers | Isoamyl angelate | up to 27.40% | [7] |
| Anthemis nobilis (Roman Chamomile) | Flowers | Propyl angelate | ~1.47% | [5] |
Experimental Protocols
The isolation and identification of angelic acid and its esters from natural sources typically involve a multi-step process including extraction, separation, and analysis.
Extraction of Angelic Acid from Angelica archangelica Roots
This protocol describes a general procedure for the extraction of angelic acid from the roots of Angelica archangelica.
3.1.1. Sample Preparation:
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Dry the Angelica archangelica roots to a constant weight.
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Grind the dried roots into a fine powder to increase the surface area for extraction.
3.1.2. Solvent Extraction:
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Methanol Extraction: Submerge the powdered root material in methanol. For optimal extraction, heat the mixture at 60°C for 36 hours.[10]
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Chloroform Extraction: Alternatively, chloroform can be used as the solvent for extracting nonpolar compounds.
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After extraction, filter the mixture to separate the solvent containing the extract from the solid plant material.
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Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a low temperature to obtain the crude extract.[10]
3.1.3. Acid-Base Extraction for Isolation of Acidic Components:
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Dissolve the crude extract in an organic solvent such as diethyl ether.
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Extract the organic solution with a mild aqueous base, such as a 5% sodium bicarbonate solution. This converts the angelic acid into its water-soluble salt.
-
Separate the aqueous layer containing the sodium angelate.
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Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to regenerate the free angelic acid, which can then be extracted back into an organic solvent.
Purification via Esterification and Fractional Distillation
To separate angelic acid from its more stable isomer, tiglic acid, a process of esterification followed by fractional distillation is often employed.
3.2.1. Esterification:
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React the crude acid extract with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to convert the mixture of angelic and tiglic acids into their corresponding methyl esters.[10]
3.2.2. Fractional Distillation:
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Perform fractional distillation of the methyl ester mixture under reduced pressure. This lowers the boiling points and minimizes the risk of isomerization of the angelic acid methyl ester to the tiglic acid methyl ester.[10]
-
Collect the fraction that distills at the boiling point corresponding to methyl angelate under the applied vacuum.
3.2.3. Hydrolysis:
-
Hydrolyze the purified methyl angelate back to angelic acid using a mild base (e.g., sodium hydroxide solution), followed by acidification.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard analytical technique for identifying and quantifying volatile compounds like angelic acid methyl ester in essential oils and plant extracts.
3.3.1. Sample Preparation:
-
Dilute the essential oil or a solvent extract of the plant material in a suitable solvent (e.g., hexane or dichloromethane).
3.3.2. GC-MS Conditions (General Example):
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Gas Chromatograph: Equipped with a capillary column suitable for essential oil analysis (e.g., DB-5ms).
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Injector: Split/splitless injector, with an appropriate injection volume (e.g., 1 µL).
-
Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 60°C and ramping up to 240°C.
-
Carrier Gas: Helium at a constant flow rate.
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Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and spectral libraries.
Mandatory Visualizations
Biosynthesis of Angelic Acid
Angelic acid biosynthesis is linked to the catabolism of the branched-chain amino acid L-isoleucine. The pathway involves several enzymatic steps to produce angeloyl-CoA, the precursor to angelic acid.
Caption: Biosynthesis pathway of Angelic Acid from L-Isoleucine.
Experimental Workflow for Isolation and Identification
The following diagram illustrates a typical workflow for the isolation and identification of angelic acid and its esters from a plant source.
Caption: Experimental workflow for isolating and identifying Angelic Acid Methyl Ester.
References
- 1. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An Introduction to Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]
- 4. jmrhs.info [jmrhs.info]
- 5. researchgate.net [researchgate.net]
- 6. cir-safety.org [cir-safety.org]
- 7. ANGELIC ACID(565-63-9) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
